![molecular formula C11H20ClNO4S B12356443 Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12356443.png)
Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20ClNO4S It is a piperidine derivative that features a tert-butyl ester group and a chlorosulfonyl functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl reagents. One common method involves the reaction of tert-butyl piperidine-1-carboxylate with chlorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chlorosulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols can react with the chlorosulfonyl group in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the chlorosulfonyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while reduction would yield a sulfonyl derivative.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be exploited to inhibit enzyme activity or modulate receptor function, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate: A similar compound with a pyrrolidine ring instead of a piperidine ring.
Tert-butyl 3-fluoro-4-[(methylsulfonyloxy)methyl]piperidine-1-carboxylate: A compound with a fluorine atom and a methylsulfonyloxy group.
Uniqueness
Tert-butyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C11H20ClNO4S |
|---|---|
Molekulargewicht |
297.80 g/mol |
IUPAC-Name |
tert-butyl 3-(chlorosulfonylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
RENPBPBQYNJKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


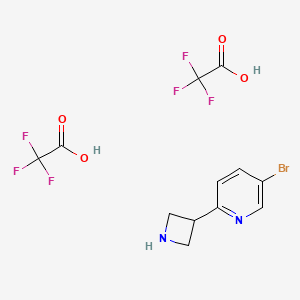
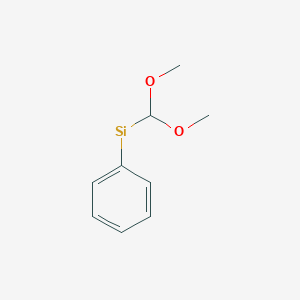

![1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12356396.png)
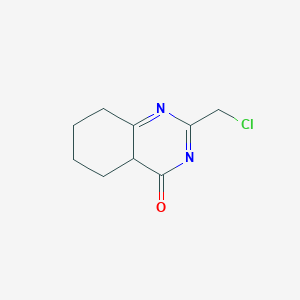
![trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide](/img/structure/B12356402.png)

![5-Methoxy-3,5-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B12356416.png)
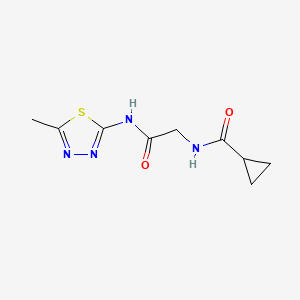
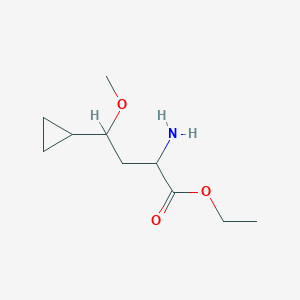
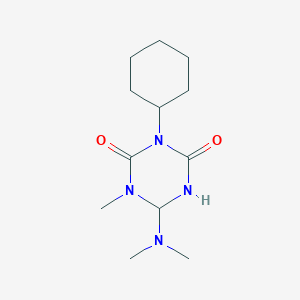
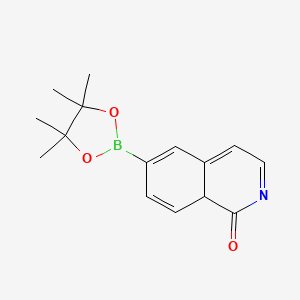

![(1R,5S)-3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B12356450.png)
